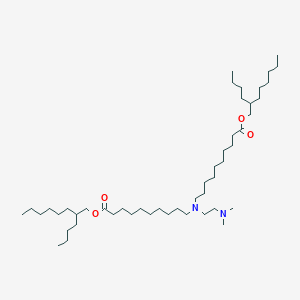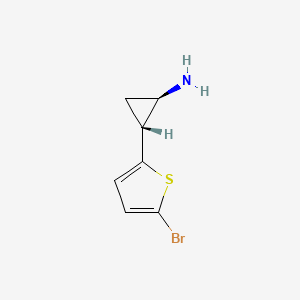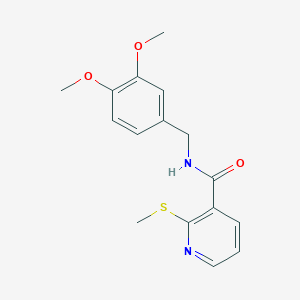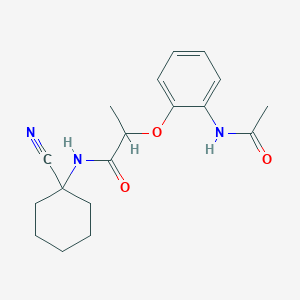
2-(2-acetamidophenoxy)-N-(1-cyanocyclohexyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-acetamidophenoxy)-N-(1-cyanocyclohexyl)propanamide is an organic compound with a complex structure that includes an acetamido group, a phenoxy group, a cyanocyclohexyl group, and a propanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-acetamidophenoxy)-N-(1-cyanocyclohexyl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of 2-acetamidophenol: This can be achieved by acetylation of 2-aminophenol using acetic anhydride under mild conditions.
Synthesis of 2-(2-acetamidophenoxy)propanoic acid: This involves the reaction of 2-acetamidophenol with 2-bromopropanoic acid in the presence of a base such as potassium carbonate.
Formation of this compound: The final step involves the reaction of 2-(2-acetamidophenoxy)propanoic acid with 1-cyanocyclohexylamine under dehydrating conditions, such as using dicyclohexylcarbodiimide (DCC) as a coupling agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
2-(2-acetamidophenoxy)-N-(1-cyanocyclohexyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(2-acetamidophenoxy)-N-(1-cyanocyclohexyl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(2-acetamidophenoxy)-N-(1-cyanocyclohexyl)propanamide involves its interaction with specific molecular targets. For example:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Signal Transduction Pathways: It may modulate signal transduction pathways by interacting with receptors or other signaling molecules.
類似化合物との比較
Similar Compounds
2-(2-acetamidophenoxy)propanoic acid: Lacks the cyanocyclohexyl group.
N-(1-cyanocyclohexyl)propanamide: Lacks the acetamidophenoxy group.
2-acetamidophenol: Lacks both the propanamide and cyanocyclohexyl groups.
Uniqueness
2-(2-acetamidophenoxy)-N-(1-cyanocyclohexyl)propanamide is unique due to the presence of both the acetamidophenoxy and cyanocyclohexyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in scientific research.
特性
分子式 |
C18H23N3O3 |
|---|---|
分子量 |
329.4 g/mol |
IUPAC名 |
2-(2-acetamidophenoxy)-N-(1-cyanocyclohexyl)propanamide |
InChI |
InChI=1S/C18H23N3O3/c1-13(17(23)21-18(12-19)10-6-3-7-11-18)24-16-9-5-4-8-15(16)20-14(2)22/h4-5,8-9,13H,3,6-7,10-11H2,1-2H3,(H,20,22)(H,21,23) |
InChIキー |
RRCYHIXEMPLKCM-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NC1(CCCCC1)C#N)OC2=CC=CC=C2NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


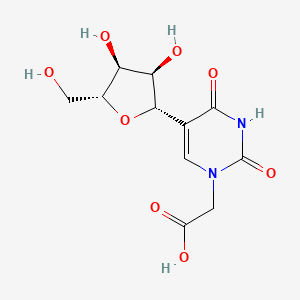
![2-(13-oxo-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)phenol](/img/structure/B13354199.png)
![2-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B13354207.png)
![6-(4-Chlorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354208.png)
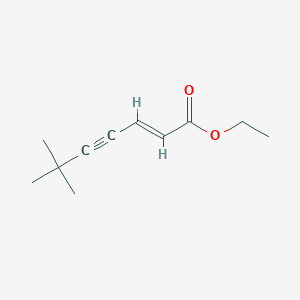
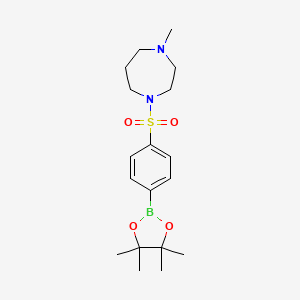
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354225.png)
![3-[2-(Benzyloxy)phenyl]acrylamide](/img/structure/B13354226.png)
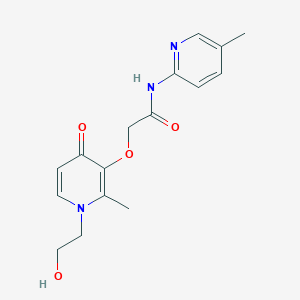
![3-Bromo-1-chlorodibenzo[b,d]furan](/img/structure/B13354241.png)

